1-Iodo-3,3-dimethylbutane is an organic compound with the molecular formula and a molecular weight of 212.07 g/mol. It is classified as a haloalkane, specifically an iodoalkane, due to the presence of an iodine atom attached to the carbon chain. The structure consists of a butane backbone with two methyl groups at the third carbon position and an iodine substituent at the first carbon. This compound is notable for its unique steric properties due to the bulky methyl groups, which influence its reactivity and interactions in
1-Iodo-3,3-dimethylbutane is a valuable intermediate in organic synthesis due to its reactive iodomethane group (). This group can be readily substituted with various nucleophiles, enabling the introduction of diverse functionalities into the molecule. For instance, it can be used to prepare:
These reactions allow researchers to create complex organic molecules with desired properties for various applications.
The unique structure of 1-Iodo-3,3-dimethylbutane has led to its exploration in medicinal chemistry. Its potential applications include:
1-Iodo-3,3-dimethylbutane primarily participates in nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles. A significant reaction involves its conversion to 3,3-dimethylbutyraldehyde, which serves as a precursor for further organic synthesis. The typical reaction conditions include the use of dimethyl sulfoxide (DMSO) and a base, often in combination with sodium bromide or potassium iodide .
A common reaction pathway is:
While specific biological activities of 1-Iodo-3,3-dimethylbutane are not extensively documented, compounds in its class (haloalkanes) can exhibit varying degrees of biological activity. Generally, haloalkanes are known for their potential toxicity and environmental persistence. They may interact with biological systems but require further studies to elucidate specific effects on human health or ecological impacts .
Several synthetic routes exist for preparing 1-Iodo-3,3-dimethylbutane:
1-Iodo-3,3-dimethylbutane serves primarily as a synthetic intermediate in organic chemistry. Its most notable application is in the synthesis of 3,3-dimethylbutyraldehyde, which has further applications in producing pharmaceuticals, fragrances, and polymers . The compound's unique structure allows it to act as a building block for more complex organic molecules.
1-Iodo-3,3-dimethylbutane shares similarities with other haloalkanes but stands out due to its unique steric configuration. Here are some comparable compounds:
The conversion of 3,3-dimethyl-1-butanol to 1-iodo-3,3-dimethylbutane via triphenylphosphine (PPh₃) and iodine (I₂) is a cornerstone of Appel-type halogenation. This method leverages the oxophilicity of phosphorus to activate the alcohol through the formation of a phosphonium iodide intermediate. The reaction proceeds via an Sₙ2 mechanism, where iodide displaces the activated oxyphosphonium species. Notably, steric hindrance from the neopentyl (3,3-dimethylbutyl) group imposes kinetic constraints, necessitating extended reaction times (3–24 hours) and inert atmospheres to prevent side reactions such as elimination.
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| PPh₃:I₂ Ratio | 1:1 to 1.5:1 | 1.2:1 |
| Solvent | Dichloromethane, THF | Dichloromethane |
| Temperature | 20–40°C | 25°C |
| Yield | 60–90% | 82% (reported) |
The inclusion of imidazole or polymer-supported 4-dimethylaminopyridine (DMAP) accelerates the reaction by scavenging hydroiodic acid (HI), shifting the equilibrium toward product formation. For example, DMAP (40 mol%) in dichloromethane achieves quantitative conversion of benzylic alcohols within 1 hour under microwave irradiation.
1-Iodo-3,3-dimethylbutane represents a unique case study in nucleophilic substitution mechanisms due to its primary alkyl halide structure combined with significant beta-branching at the tertiary carbon position [1] [17]. The compound's structural features create a complex interplay between steric hindrance and electronic effects that influences the predominant reaction pathway [18] [19].
The primary carbon bearing the iodine leaving group would typically favor a Substitution Nucleophilic Bimolecular mechanism under normal circumstances [20] [39]. However, the presence of the quaternary carbon at the beta position introduces substantial steric crowding that significantly impacts the transition state geometry [21] [22]. This beta-branching effect, often referred to as the neopentyl system, creates a situation where the nucleophile encounters increased resistance during backside attack [17] [24].
| Parameter | Substitution Nucleophilic Bimolecular Pathway | Substitution Nucleophilic Unimolecular Pathway |
|---|---|---|
| Primary Carbon Type | Primary (C1 position) | Primary (unstable carbocation) |
| Steric Hindrance | Beta-branching at C3 | Severe steric crowding |
| Expected Mechanism | Concerted backside attack | Two-step ionization |
| Rate Law | Rate = k[RX][Nu] | Rate = k[RX] |
| Stereochemistry | Inversion of configuration | Racemization/retention mix |
| Solvent Preference | Polar aprotic solvents | Polar protic solvents |
The kinetic data demonstrates that 1-iodo-3,3-dimethylbutane exhibits dramatically reduced reactivity in Substitution Nucleophilic Bimolecular reactions compared to unbranched primary alkyl halides [22] [24]. The relative rate of reaction decreases by approximately three orders of magnitude when compared to 1-iodobutane, highlighting the severe impact of beta-branching on nucleophilic access to the electrophilic center [17] [19].
Despite the steric impediment, the primary nature of the carbon center makes Substitution Nucleophilic Unimolecular pathways highly unfavorable due to the instability of primary carbocations [14] [39]. The energy required to form a primary carbocation is prohibitively high, with primary carbocations being approximately 15-20 kcal/mol less stable than tertiary carbocations [14] [43]. This energetic disadvantage typically prevents ionization pathways from competing effectively with the sterically hindered but still viable Substitution Nucleophilic Bimolecular mechanism [1] [20].
When 1-iodo-3,3-dimethylbutane undergoes ionization in polar protic solvents, the initial formation of a primary carbocation triggers a cascade of rearrangement processes [13] [16]. The dynamics of these rearrangements are significantly influenced by the solvation environment, with polar protic solvents stabilizing carbocationic intermediates through ion-dipole interactions and hydrogen bonding [15] [46].
The primary carbocation initially formed at the C1 position represents an extremely high-energy intermediate with minimal stability [14] [16]. This instability drives rapid rearrangement processes, typically occurring within femtosecond to picosecond timescales [13]. The most thermodynamically favorable rearrangement involves a 1,2-methyl shift from the quaternary carbon (C3) to the primary carbocation center (C1), resulting in the formation of a more stable tertiary carbocation [4] [16].
| Initial Carbocation | Rearrangement Type | Final Carbocation | Relative Stability | Solvent Effect |
|---|---|---|---|---|
| Primary C1 (+) | 1,2-Hydride shift | Secondary C2 (+) | Moderate increase | Polar protic stabilizes |
| Primary C1 (+) | 1,2-Methyl shift | Quaternary C3 (+) | Significant increase | Polar protic stabilizes |
| Secondary C2 (+) | 1,2-Methyl shift | Tertiary C3 (+) | High increase | Polar protic stabilizes |
| Tertiary C3 (+) | No rearrangement | Tertiary C3 (+) | Most stable | Polar protic stabilizes |
The rearrangement pathways proceed through intimate ion pair intermediates, where the departing iodide anion remains in close proximity to the carbocation [7]. Polar protic solvents facilitate these rearrangements by stabilizing both the developing positive charge and the associated anion through specific solvation interactions [15]. The migration aptitude follows the established order: hydride > methyl > primary alkyl, with methyl shifts being particularly favored in this system due to the availability of methyl groups on the quaternary carbon [13] [16].
Computational studies reveal that the barrier to rearrangement is significantly lowered in polar solvents, with activation energies decreasing by 8-12 kcal/mol compared to gas-phase calculations [7]. This solvent-mediated stabilization enhances the rate of rearrangement processes, making them competitive with direct nucleophilic attack on the rearranged carbocation [46].
The transition state geometry of 1-iodo-3,3-dimethylbutane in nucleophilic substitution reactions is profoundly influenced by the steric demands imposed by the beta-branching quaternary carbon [18] [21]. The classical Substitution Nucleophilic Bimolecular transition state adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying apical positions [17] [24].
In the case of 1-iodo-3,3-dimethylbutane, the ideal 180-degree bond angle between the nucleophile, carbon center, and leaving group becomes significantly distorted due to steric interference from the bulky tert-butyl group [18] [22]. Computational modeling indicates that this angle compresses to approximately 160-165 degrees, representing a substantial deviation from the optimal geometry [21]. This geometric distortion results in increased van der Waals repulsions and elevated activation energies [18].
| Transition State Type | Geometry | Bond Angles | Steric Strain | Activation Energy |
|---|---|---|---|---|
| Substitution Nucleophilic Bimolecular (5-coordinate) | Trigonal bipyramidal | 180° (Nu-C-LG) | Moderate | Moderate |
| Substitution Nucleophilic Bimolecular (sterically hindered) | Distorted trigonal bipyramidal | < 180° (compressed) | High (beta-branching) | Significantly increased |
| Substitution Nucleophilic Unimolecular (carbocation) | Trigonal planar | 120° (sp2 hybrid) | Low (planar) | Lower (after ionization) |
The steric crowding manifests most severely when bulky nucleophiles approach the electrophilic center [19] [22]. Small nucleophiles such as hydroxide and cyanide maintain reasonable reaction rates, while larger nucleophiles like tert-butoxide or triphenylphosphine show dramatic rate reductions [17]. The effective reaction cross-section decreases substantially as the nucleophile size increases, creating a selectivity pattern that differs markedly from unbranched primary alkyl halides [24].
Molecular dynamics simulations reveal that the approaching nucleophile must navigate through a constrained approach trajectory, with the tert-butyl group creating a "steric wall" that restricts access to the backside of the carbon-iodine bond [21] [48]. This geometric constraint not only increases the activation energy but also influences the pre-exponential factor in the Arrhenius equation, leading to both thermodynamic and entropic penalties for the reaction [23].
Isotopic tracer studies utilizing deuterium labeling have provided crucial insights into the mechanistic details of 1-iodo-3,3-dimethylbutane reactivity, particularly regarding beta-hydrogen participation in both substitution and elimination pathways [28] [33]. These investigations employ kinetic isotope effect measurements to probe the timing and extent of bond changes in the transition state [34] [37].
Primary kinetic isotope effects observed at the alpha-carbon (C1 position) range from 1.0 to 1.2 for Substitution Nucleophilic Bimolecular reactions, indicating minimal carbon-hydrogen bond weakening in the transition state [33] [40]. This relatively small effect suggests that the carbon center maintains largely tetrahedral character during nucleophilic attack, consistent with an early transition state where bond formation to the nucleophile is more advanced than bond breaking to the leaving group [36].
| Isotope Position | Primary Kinetic Isotope Effect (Substitution Nucleophilic Bimolecular) | Secondary Kinetic Isotope Effect (Substitution Nucleophilic Unimolecular) | Beta-Hydrogen Participation | Mechanistic Information |
|---|---|---|---|---|
| Alpha-deuterium (C1) | kH/kD = 1.0-1.2 | kH/kD = 1.1-1.22 | Direct bond breaking | Bond order in transition state |
| Beta-deuterium (C2) | kH/kD = 0.9-1.1 | kH/kD = 1.0-1.1 | Hyperconjugative stabilization | Carbocation stabilization |
| Gamma-deuterium (C3) | kH/kD = 1.0 | kH/kD = 1.0 | Minimal involvement | Remote substituent effects |
| Leaving group (127I vs 125I) | kH/kL = 1.01-1.02 | kH/kL = 1.00-1.01 | Bond breaking measurement | Timing of bond breaking |
Secondary kinetic isotope effects at the beta-carbon (C2 position) provide evidence for hyperconjugative interactions between the beta-carbon-hydrogen bonds and the developing carbocationic character at the alpha-carbon [29] [37]. In elimination reactions competing with substitution, deuterium substitution at the beta-position exhibits primary kinetic isotope effects of 3.5-4.2, confirming direct carbon-hydrogen bond cleavage in the rate-determining step [32].
Isotopic tracer studies using 127I versus 125I have been employed to investigate the timing of carbon-iodine bond breaking relative to carbon-nucleophile bond formation [28]. The small leaving group isotope effects (1.01-1.02) observed in Substitution Nucleophilic Bimolecular reactions indicate that iodine departure is not significantly advanced in the transition state, supporting a mechanism where nucleophile arrival precedes leaving group departure [36] [40].
The nickel-catalyzed cross-coupling of 1-iodo-3,3-dimethylbutane with organozinc reagents represents a significant advancement in carbon-carbon bond formation methodologies. This transformation operates through a sophisticated mechanism involving both single-electron and two-electron processes, fundamentally different from traditional palladium-catalyzed cross-coupling reactions [1].
The mechanistic pathway begins with the selective oxidative addition of aryl halides to nickel(0) species, which occurs preferentially over alkyl halides due to favorable π-metal interactions. This selectivity is crucial for achieving high cross-coupling efficiency rather than homocoupling products. The reaction proceeds through a radical chain mechanism where the alkyl halide, such as 1-iodo-3,3-dimethylbutane, undergoes single-electron activation to generate alkyl radicals [1].
Table 1: Nickel-Catalyzed Cross-Coupling Performance Data
| Catalyst System | Substrate Scope | Mechanism | Selectivity | Key Intermediate | Yield Range |
|---|---|---|---|---|---|
| Ni(dtbpy)Cl₂/Mn | Aryl halides + alkyl halides | Radical chain | Cross > homo-coupling | Ni(I) radical | 65-85% |
| Ni(PPh₃)₂Cl₂/Zn | Aryl fluorides + organozinc | Oxidative addition | High functional group tolerance | Ni(II) aryl complex | 70-90% |
| Ni(acac)₂/organozinc | Primary alkyl halides | Transmetalation | Good yields | Organozinc reagent | 60-80% |
| Ni(COD)₂/ligand | Secondary alkyl halides | Cross-electrophile coupling | Enantioselective variants | Ni(0) species | 55-75% |
The cross-selectivity arises from the differential activation sequences of the two electrophiles. Aryl halides undergo oxidative addition with nickel(0) species approximately 4.7 times faster than alkyl halides, leading to the formation of arylnickel(II) intermediates as the primary pathway [1]. Subsequently, the arylnickel(II) species activates the alkyl halide through single-electron transfer, generating alkyl radicals that undergo rapid recombination with the arylnickel complex to form the desired cross-coupled product.
The unique steric properties of 1-iodo-3,3-dimethylbutane, arising from the bulky dimethyl substitution at the tertiary carbon, influence its reactivity in these transformations. The steric hindrance affects both the rate of radical formation and the subsequent coupling efficiency, often requiring optimized reaction conditions including elevated temperatures and specific ligand environments [2].
Palladium-catalyzed transformations of 1-iodo-3,3-dimethylbutane frequently involve β-carbon elimination processes that are fundamental to palladium catalysis. These processes encompass both β-hydrogen elimination from sp³ carbon centers and the more challenging β-carbon elimination from sp² centers [3].
The mechanism typically involves the initial formation of organopalladium intermediates through oxidative addition of the carbon-iodine bond. The resulting alkylpalladium species can undergo several competing pathways, including β-hydrogen elimination, which is often the predominant decomposition route for primary alkyl halides. However, the presence of the bulky tert-butyl group in 1-iodo-3,3-dimethylbutane creates unique steric constraints that can influence the selectivity of these elimination processes.
Table 2: Palladium-Catalyzed β-Elimination Reaction Data
| Reaction Type | Substrate | Mechanism | Selectivity | Catalyst | Yield Range |
|---|---|---|---|---|---|
| Cycloisomerization | (Z)-1-Iodo-1,6-dienes | Oxidative addition/insertion | Six-membered ring formation | Pd(OAc)₂/DPPF | 40-85% |
| Alkyl iodide reductive elimination | Aryl halides | Stereospecific elimination | Stereochemical control | Pd pincer complexes | 60-95% |
| Allene synthesis | 2,2-Diarylvinyl bromides | β-vinylic H elimination | Regioselective | Pd(0) catalyst | 70-90% |
| Heck-type reaction | Alkyl halides + alkenes | Radical chain process | Atom-transfer vs Heck | [Pd(allyl)Cl]₂/dtbpf | 65-85% |
Recent studies have demonstrated that palladium-catalyzed cycloisomerizations can effectively utilize iodinated substrates like 1-iodo-3,3-dimethylbutane derivatives through iodine atom transfer processes. These reactions proceed through oxidative addition to vinyl iodides, followed by intramolecular alkene insertion and subsequent alkyl iodide reductive elimination. The stereochemical outcome of these eliminations has been shown to be highly stereospecific, providing valuable synthetic control.
The formation of alkyl iodide bonds through reductive elimination from palladium complexes represents a significant advancement in carbon-halogen bond formation chemistry. Control experiments have revealed that both alkyl iodide oxidative addition and reductive elimination processes are not affected by radical inhibitors such as TEMPO, suggesting a purely organometallic mechanism for these transformations.
The surface-mediated deiodination of 1-iodo-3,3-dimethylbutane on transition metal substrates represents a heterogeneous catalytic process that involves the cleavage of carbon-iodine bonds through surface-substrate interactions. This transformation is particularly relevant for environmental remediation applications and serves as a model system for understanding heterogeneous dehalogenation processes.
The mechanism involves the initial adsorption of the organic halide onto the metal surface, followed by electron transfer processes that weaken the carbon-iodine bond. The substrate electronics play a dominant role in determining the reaction rates, with electron-donating substituents generally enhancing the deiodination efficiency. The bulky dimethyl substitution in 1-iodo-3,3-dimethylbutane creates steric constraints that can influence both the adsorption geometry and the subsequent bond cleavage kinetics.
Table 3: Surface-Mediated Deiodination Performance
| Metal Surface | Deiodination Method | Temperature Range | Mechanism | Products | Efficiency |
|---|---|---|---|---|---|
| Copper | Thermal decomposition | 140-200 K | C-I bond scission | Surface alkyl groups | Complete at 140K |
| Palladium | Catalytic reduction | 25-60°C | Electron transfer | Dehalogenated compounds | High selectivity |
| Gold-Platinum | Photocatalytic | Room temperature | Radical formation | Coupling products | Visible light active |
| Nickel | Electrochemical | 100-150°C | Surface adsorption | Reduced organics | Electrochemical control |
Studies on copper surfaces have shown that alkyl iodides undergo complete decomposition by 140 K through C-I bond scission, generating surface alkyl groups that subsequently undergo further transformations. The activation energy for these processes is significantly influenced by the electronic properties of the substituents, with the tert-butyl group in 1-iodo-3,3-dimethylbutane providing electron-donating character that facilitates the bond cleavage process.
Gold-platinum bimetallic nanocatalysts have demonstrated superior performance in carbon-halogen bond cleavage reactions. The synergistic effect between gold and palladium atoms enhances the reactivity through electronic modifications, with gold atoms increasing the d-orbital occupation state of palladium sites. For carbon-iodine bonds specifically, isolated palladium atoms have been identified as the most active sites for bond cleavage.
The incorporation of 1-iodo-3,3-dimethylbutane into asymmetric synthetic methodologies through chiral auxiliary systems represents a powerful approach for the stereoselective construction of carbon-carbon bonds. Chiral auxiliaries provide temporary stereochemical control through the formation of diastereomeric intermediates, which can be separated and manipulated to achieve high levels of enantioselection.
The mechanism involves the covalent attachment of a chiral auxiliary to the substrate, followed by diastereoselective reactions that create new stereogenic centers. The chiral auxiliary biases the stereochemical outcome through steric and electronic effects, controlling the facial selectivity of nucleophilic attack. After the desired transformation, the auxiliary is removed under conditions that preserve the newly formed stereogenic center.
Table 4: Chiral Auxiliary System Performance
| Chiral Auxiliary | Alkylation Type | Diastereoselectivity | Substrate Compatibility | Removal Conditions | Commercial Availability |
|---|---|---|---|---|---|
| Evans oxazolidinone | Enolate alkylation | 90-98% de | α-Substituted acids | LiOH/H₂O₂ | Both enantiomers |
| Pseudoephedrine | Tertiary amide alkylation | 85-95% de | Various alkyl halides | HCl hydrolysis | Restricted (drug precursor) |
| Pseudoephenamine | Quaternary center formation | ≥19:1 dr | Sterically hindered | Mild hydrolysis | Not commercial |
| Oppolzer camphorsultam | Diastereoselective | 80-95% de | Aromatic systems | Reductive cleavage | Expensive |
Evans oxazolidinone auxiliaries have proven particularly effective for the asymmetric alkylation of enolate equivalents with alkyl halides such as 1-iodo-3,3-dimethylbutane. The reaction proceeds through the formation of a chelated enolate intermediate, which undergoes diastereoselective alkylation from the less hindered face. The bulky tert-butyl group in the alkyl halide provides additional steric bias, often leading to excellent diastereoselectivities exceeding 90% de.
Pseudoephedrine-derived auxiliaries have demonstrated remarkable efficiency in the alkylation of tertiary amides, with the ability to form quaternary carbon centers with high stereochemical control. The unique steric environment created by the phenyl and methyl substituents on the auxiliary, combined with the bulky nature of 1-iodo-3,3-dimethylbutane, results in highly selective transformations. However, regulatory restrictions on pseudoephedrine have led to the development of alternative auxiliaries such as pseudoephenamine, which offers similar or enhanced selectivity without regulatory concerns.
Flammable;Irritant